Home > Products > Screening Compounds P127053 > PROTAC FKBP Degrader-3
PROTAC FKBP Degrader-3 -

PROTAC FKBP Degrader-3

Catalog Number: EVT-10960302
CAS Number:
Molecular Formula: C68H90N6O17S
Molecular Weight: 1295.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of PROTAC FKBP Degrader-3 involves several key steps:

Molecular Structure Analysis

Structure and Data
PROTAC FKBP Degrader-3 has a molecular weight of 1295.54 g/mol and its chemical formula is C₆₈H₉₀N₆O₁₇S. The structure consists of a central linker that connects two functional groups: one that interacts with FKBP and another that binds to the von Hippel-Lindau E3 ligase .

Structural Features

  • Ligand for Target Protein: Specifically designed to bind FKBP.
  • E3 Ligase Binding Domain: Optimized for interaction with von Hippel-Lindau.
  • Linker Composition: Typically includes polyethylene glycol or other flexible linkers to maintain spatial orientation conducive for binding.
Chemical Reactions Analysis

Reactions and Technical Details
The primary chemical reaction involving PROTAC FKBP Degrader-3 is its ability to form a ternary complex with both the target protein (FKBP) and E3 ligase (von Hippel-Lindau). This process involves:

  1. Binding: The PROTAC binds simultaneously to both FKBP and von Hippel-Lindau, forming a stable ternary complex.
  2. Ubiquitination: Once formed, the E3 ligase facilitates ubiquitination of FKBP, marking it for degradation by the proteasome.
  3. Degradation Process: The ubiquitinated protein is then recognized by the 26S proteasome, leading to its degradation .

This mechanism allows for catalytic cycles where a single PROTAC molecule can induce multiple rounds of degradation.

Mechanism of Action

Process and Data
The mechanism of action for PROTAC FKBP Degrader-3 involves several sequential steps:

  1. Formation of Ternary Complex: The PROTAC binds to both FKBP and von Hippel-Lindau, creating a ternary complex that brings these proteins into close proximity.
  2. Ubiquitination: The E3 ligase component catalyzes the transfer of ubiquitin molecules onto lysine residues on FKBP, which is crucial for targeting it for proteasomal degradation.
  3. Degradation by Proteasome: The ubiquitinated FKBP is recognized by the proteasome, where it is degraded into small peptides, effectively reducing its cellular concentration .

This process not only eliminates unwanted proteins but also allows for dynamic regulation of protein levels in response to cellular conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C for powder; -80°C in solution).
  • Storage Conditions: Should be stored away from light and moisture to maintain integrity over time .
Applications

Scientific Uses
PROTAC FKBP Degrader-3 has significant potential in various scientific applications:

  1. Cancer Research: By selectively degrading oncoproteins involved in tumorigenesis, it offers a novel approach to cancer therapy.
  2. Cellular Biology Studies: Useful in studying protein function by enabling controlled degradation of specific proteins within cellular pathways.
  3. Drug Discovery: Serves as a tool in drug development processes aimed at targeting previously "undruggable" proteins, enhancing therapeutic strategies against various diseases .
Introduction to Targeted Protein Degradation and Proteolysis-Targeting Chimera Technology

Ubiquitin-Proteasome System as a Framework for Targeted Protein Degradation

The Ubiquitin-Proteasome System represents the primary quality-control mechanism for intracellular protein homeostasis in eukaryotic cells. This system employs a cascade of enzymatic reactions to tag proteins for degradation: (1) Ubiquitin-activating enzyme (E1) activates ubiquitin in an adenosine triphosphate-dependent manner; (2) Ubiquitin-conjugating enzyme (E2) accepts the activated ubiquitin; and (3) Ubiquitin ligase (E3) facilitates the transfer of ubiquitin to specific substrate proteins [6] [10]. Polyubiquitin chains linked through lysine 48 residues serve as the canonical signal for proteasomal recognition and subsequent degradation [6]. The human genome encodes approximately 600 E3 ligases that confer substrate specificity, though fewer than 2% have been harnessed for therapeutic applications [1] [3].

Targeted Protein Degradation technologies exploit this natural machinery by artificially redirecting E3 ligases toward disease-relevant proteins. Unlike occupancy-driven inhibitors, degradation-based approaches provide a catalytic mechanism of action—each degrader molecule can facilitate multiple rounds of target destruction [3] [10]. This fundamental principle underpins the transformative potential of degradation therapies, particularly for targets traditionally considered "undruggable" by conventional small molecules [4] [8].

Table 1: Key Components of the Ubiquitin-Proteasome System

ComponentFunctionHuman Variants
E1 EnzymeActivates ubiquitin2
E2 EnzymeAccepts ubiquitin from E1~40
E3 LigaseSubstrate recognition and ubiquitin transfer~600
26S ProteasomeDegrades polyubiquitinated proteins1 multi-subunit complex

Historical Development of Proteolysis-Targeting Chimeras: From Peptidic to Small-Molecule Degraders

The conceptual foundation for Proteolysis-Targeting Chimeras was established in 2001 with the report of Protac-1, a chimeric molecule comprising the angiogenesis inhibitor ovalicin (targeting methionine aminopeptidase-2) linked to an IκBα-derived phosphopeptide (recruiting the Skp1-Cullin-F-box containing complex β-TRCP E3 ligase) [5] [8]. This early proof-of-concept demonstrated targeted ubiquitination and degradation in cell lysates but faced limitations in cellular permeability and stability due to its peptidic nature [5] [9].

A critical advancement occurred in 2008 with the development of the first fully small-molecule Proteolysis-Targeting Chimera, which utilized non-steroidal androgen receptor ligands linked to nutlin (a murine double minute 2 E3 ligase binder) to degrade the androgen receptor [5] [8]. This breakthrough coincided with the discovery of additional E3 ligase recruiting ligands:

  • Von Hippel-Lindau ligands: Developed through structure-based design mimicking the hydroxyproline residue of hypoxia-inducible factor 1α [10] [8]
  • Cereblon ligands: Derived from immunomodulatory drugs (thalidomide analogs) that redirect cereblon toward neosubstrates [3] [4]
  • Cellular inhibitor of apoptosis protein ligands: Bestatin methyl esters enabling Specific and Nongenetic Inhibitor of Apoptosis Protein-dependent Protein Erasers development [1] [10]

The evolution of linker chemistry—optimizing length, composition, and attachment points—has been equally critical for ternary complex formation and degradation efficiency [5] [8]. By 2015, Proteolysis-Targeting Chimeras achieved nanomolar degradation potency (e.g., receptor-interacting serine/threonine-protein kinase 2 degraders with half-maximal degradation concentration = 1.4 nanomolar), cementing their therapeutic potential [5] [9].

Proteolysis-Targeting Chimera FKBP Degrader-3 as a Model Compound in Targeted Protein Degradation Research

Structural Composition and Design Rationale

Proteolysis-Targeting Chimera FKBP Degrader-3 (chemical structure: C₆₈H₉₀N₆O₁₇S; molecular weight: 1295.54 g/mol) exemplifies the heterobifunctional architecture central to Proteolysis-Targeting Chimera technology [2] [7]. Its three components serve distinct functions:

  • FK506-binding protein 12-Targeting Moiety: Binds FK506-binding protein 12 with high affinity, exploiting the well-characterized FK506-immunophilin interaction [2]
  • Von Hippel-Lindau Ligand: Recruits the Von Hippel-Lindau-Cullin-2 E3 ubiquitin ligase complex via specific interactions with the Von Hippel-Lindau β-domain [7] [10]
  • Linker: A carbon-based spacer optimizing distance and orientation for simultaneous engagement of both proteins [2]

This compound was explicitly designed as a chemical tool to investigate ubiquitination kinetics and substrate selectivity, leveraging FK506-binding protein 12's well-defined structure and the availability of sensitive detection methods (e.g., enhanced green fluorescent protein-tagged variants) [2] [7].

Table 2: Structural Components of Proteolysis-Targeting Chimera FKBP Degrader-3

ComponentChemical IdentityFunctionBinding Target
WarheadFK506 derivativeTarget protein engagementFK506-binding protein 12
E3 LigandVH032 derivativeE3 ligase recruitmentVon Hippel-Lindau complex
LinkerAliphatic/ether-based chainSpatial orientationN/A

Mechanistic Insights from Degradation Studies

Treatment of cells with 250 nanomolar Proteolysis-Targeting Chimera FKBP Degrader-3 induces rapid polyubiquitination of enhanced green fluorescent protein-FK506-binding protein 12 within one hour, demonstrating efficient ternary complex formation [2] [7]. Key mechanistic findings include:

  • Lysine Specificity: Ubiquitination occurs predominantly at lysine 158 of enhanced green fluorescent protein-FK506-binding protein 12, revealing site selectivity in the degradation process [7]
  • Catalytic Efficiency: Continuous target degradation occurs at concentrations below half-maximal inhibitory concentration values for traditional FK506-binding protein 12 inhibitors, highlighting the catalytic nature of Proteolysis-Targeting Chimeras [2]
  • Ternary Complex Stability: Molecular modeling suggests that the linker length (approximately 12-15 Å) enables optimal distance between Von Hippel-Lindau and FK506-binding protein 12 interaction surfaces [7]

Table 3: Characteristics of Ternary Complex Formation Induced by Proteolysis-Targeting Chimera FKBP Degrader-3

ParameterObservationResearch Implication
Ubiquitination SiteLysine 158Demonstrates residue-specific modification
Time to Maximum Ubiquitination60 minutesIndicates rapid complex assembly
Minimum Effective Concentration250 nanomolarReflects high catalytic efficiency
CooperativityPositive binding cooperativityEnhances ternary complex stability

Research Applications and Significance

Proteolysis-Targeting Chimera FKBP Degrader-3 serves as a paradigm for evaluating fundamental principles of targeted degradation:

  • Mechanistic Probe: Elucidates ubiquitination kinetics and chain topology requirements for proteasomal delivery [2] [7]
  • Validation Tool: Demonstrates the feasibility of degrading non-enzymatic proteins (e.g., immunophilins) lacking conventional catalytic sites [8] [9]
  • Technology Development Platform: Informs linker optimization strategies and ternary complex stoichiometry analyses for diverse targets [7] [8]

This compound has been particularly valuable for studying "hook effect" dynamics—the disruption of productive ternary complexes at excessive degrader concentrations—due to FK506-binding protein 12's well-characterized ligand-binding properties [2] [8]. Furthermore, its utility in structural biology (e.g., cryo-electron microscopy studies of ubiquitinated intermediates) provides tangible insights for degrading other structurally resilient targets [7] [9]. As the field advances toward degrading multifunctional scaffolding proteins and transcription factors, the foundational principles demonstrated by Proteolysis-Targeting Chimera FKBP Degrader-3 remain integral to rational degrader design [8] [10].

Properties

Product Name

PROTAC FKBP Degrader-3

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

Molecular Formula

C68H90N6O17S

Molecular Weight

1295.5 g/mol

InChI

InChI=1S/C68H90N6O17S/c1-11-51(48-35-57(84-8)61(86-10)58(36-48)85-9)65(79)73-27-13-12-17-52(73)67(81)91-54(24-20-44-21-25-55(82-6)56(33-44)83-7)47-15-14-16-50(34-47)90-41-59(76)69-26-28-87-29-30-88-31-32-89-40-60(77)72-63(68(3,4)5)66(80)74-39-49(75)37-53(74)64(78)70-38-45-18-22-46(23-19-45)62-43(2)71-42-92-62/h14-16,18-19,21-23,25,33-36,42,49,51-54,63,75H,11-13,17,20,24,26-32,37-41H2,1-10H3,(H,69,76)(H,70,78)(H,72,77)/t49-,51+,52+,53+,54-,63-/m1/s1

InChI Key

CCQROXFLIRBPGZ-UKYCKITISA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.